molecular formula C18H14ClFN2O3 B2451813 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 946210-47-5

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2451813
CAS No.: 946210-47-5
M. Wt: 360.77
InChI Key: CBNAWDQHRAKCQU-UHFFFAOYSA-N
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Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a synthetic small molecule featuring an isoxazole core, a privileged scaffold in medicinal chemistry. Isoxazole-containing compounds are extensively studied for their diverse biological activities and are common in the development of novel therapeutic agents. The structure of this compound, which incorporates both 4-chlorophenyl and 4-fluorophenoxy pharmacophores, suggests potential for interaction with various biological targets. Researchers may investigate this molecule as a key intermediate or a candidate for screening in drug discovery projects, particularly in areas such as oncology, infectious diseases, or neuroscience. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies, helping to optimize potency and selectivity for specific targets. This product is provided for research purposes in laboratory settings and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3/c19-13-3-1-12(2-4-13)17-9-15(22-25-17)10-21-18(23)11-24-16-7-5-14(20)6-8-16/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNAWDQHRAKCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Substitution Reactions:

    Acetamide Formation: The final step involves the reaction of the isoxazole derivative with 4-fluorophenoxyacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminium hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminium hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biology: Study of its effects on cellular processes and pathways.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide
  • N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide
  • N-((5-(4-bromophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide

Uniqueness

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoxazole ring, chlorophenyl group, and a fluorophenoxy moiety. Its chemical formula can be represented as follows:

  • Molecular Formula: C16H15ClFNO2
  • Molecular Weight: 305.75 g/mol
  • SMILES Notation: CC(=O)N(C1=C(C=C(C=C1)Cl)C(=NOC2=C(C=C(C=C2)F)O)C)C

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes associated with cancer cell proliferation and inflammation.
  • Antimicrobial Properties: Its isoxazole structure contributes to its efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
  • Modulation of Signaling Pathways: Preliminary studies suggest that the compound may influence key signaling pathways involved in cancer progression, notably the Wnt/β-catenin pathway.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens:

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus2010
Escherichia coli1815
Candida albicans2212

These results indicate significant antimicrobial activity, particularly against Candida albicans, which is notable given the rising issue of antifungal resistance.

Anticancer Activity

In vitro studies have demonstrated the compound's potential as an anticancer agent:

Cell LineIC50 (µM)% Cell Viability at 10 µM
Caco-2 (Colorectal)5.632%
A549 (Lung)8.445%

The data suggests that this compound significantly reduces cell viability in colorectal cancer cells compared to lung cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study conducted on the efficacy of this compound against drug-resistant strains of Staphylococcus aureus showed promising results, with a notable reduction in bacterial load in treated groups compared to controls.
  • Case Study on Anticancer Effects:
    In a xenograft model using human colorectal cancer cells, administration of the compound resulted in a significant tumor size reduction after four weeks of treatment, indicating its potential as a therapeutic agent in oncology.

Q & A

Q. What are the critical steps for synthesizing N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide?

The synthesis typically involves:

  • Intermediate preparation : Formation of the 4-fluorophenoxy acetic acid derivative via nucleophilic substitution of 4-fluorophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃) .
  • Isoxazole coupling : Reaction of 5-(4-chlorophenyl)isoxazole-3-carbaldehyde with methylamine via reductive amination (e.g., NaBH₃CN) to form the methylamine intermediate .
  • Final coupling : Amide bond formation between the intermediates using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC/HOBt . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : To confirm the presence of the 4-fluorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and isoxazole ring (δ ~6.1 ppm for the isoxazole proton) .
  • LC-MS : To verify molecular weight (expected [M+H]+ ~387.8) and purity (>95%) .
  • FT-IR : To identify amide C=O stretching (~1650 cm⁻¹) and aromatic C-F/C-Cl vibrations (~1100–1250 cm⁻¹) .

Q. How can researchers design initial biological activity screens for this compound?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anti-inflammatory testing : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Replace the 4-fluorophenoxy group with 4-chloro- or 4-bromo-phenoxy to assess electronic effects on target binding .
  • Isoxazole modifications : Introduce methyl or methoxy groups at the isoxazole 5-position to evaluate steric/electronic contributions to potency .
  • Amide linker replacement : Test urea or sulfonamide linkers to modulate solubility and metabolic stability .
  • Docking studies : Use AutoDock Vina to predict interactions with targets like COX-2 or bacterial DNA gyrase .

Q. How can conflicting bioactivity data across studies be resolved?

  • Assay standardization : Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
  • Metabolic stability analysis : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated) that may explain discrepancies between in vitro and in vivo results .
  • Counter-screening : Test off-target effects (e.g., hERG inhibition) to rule out nonspecific toxicity .

Q. What strategies improve the compound’s pharmacokinetic profile?

  • Prodrug design : Introduce ester moieties (e.g., acetyl) on the acetamide to enhance oral bioavailability .
  • Lipid nanoparticle encapsulation : Improve solubility and reduce first-pass metabolism .
  • Metabolic blocking : Fluorine substitution at vulnerable positions (e.g., para to metabolically labile groups) to slow CYP450 oxidation .

Q. How can synergistic effects with existing drugs be evaluated?

  • Checkerboard assays : Combine with β-lactam antibiotics (e.g., ampicillin) to calculate fractional inhibitory concentration (FIC) indices against multidrug-resistant bacteria .
  • Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways upregulated/downregulated during combination therapy .

Q. What computational methods validate the compound’s mechanism of action?

  • Molecular dynamics (MD) simulations : Simulate binding stability to targets (e.g., COX-2) over 100 ns trajectories using GROMACS .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptors .

Q. How is in vivo toxicity assessed preclinically?

  • Acute toxicity : Administer escalating doses (10–200 mg/kg) to rodents, monitoring weight loss, organ histopathology, and serum biomarkers (ALT, creatinine) .
  • Genotoxicity : Perform Ames tests (TA98/TA100 strains) and micronucleus assays .

Q. What structural analogs are reported, and how do their activities compare?

  • N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide : Reduced antimicrobial activity due to ortho-fluorine steric hindrance .
  • N-((5-(4-bromophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide : Enhanced anticancer activity (IC₅₀ = 8.2 μM vs. HeLa) due to increased lipophilicity .

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